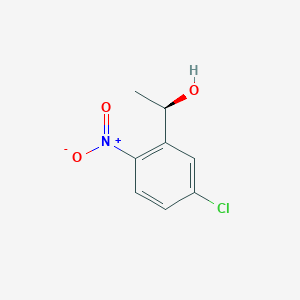

(R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol

Beschreibung

(R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is a chiral secondary alcohol featuring a phenyl ring substituted with a nitro group at position 2 and a chlorine atom at position 5. The (R)-configuration at the hydroxyl-bearing carbon confers stereochemical specificity, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications.

Eigenschaften

Molekularformel |

C8H8ClNO3 |

|---|---|

Molekulargewicht |

201.61 g/mol |

IUPAC-Name |

(1R)-1-(5-chloro-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m1/s1 |

InChI-Schlüssel |

RYPXIBNSMBAQEU-RXMQYKEDSA-N |

Isomerische SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |

Kanonische SMILES |

CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.

Alcohol Formation: The final step involves the formation of the ethan-1-ol chain, which can be achieved through various methods, including Grignard reactions or reduction of corresponding ketones.

Industrial Production Methods

Industrial production of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl ethanols.

Wissenschaftliche Forschungsanwendungen

Chemistry

®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound may be used to study the effects of chloro and nitro groups on biological activity. It can also be used as a probe to investigate enzyme-catalyzed reactions involving phenyl ethanols.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives could be explored for their therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may be used in the production of specialty chemicals, agrochemicals, or as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloro and nitro groups can influence the compound’s reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of (R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol with Substituted Phenyl Analogs

*Calculated based on molecular formula C₈H₇ClNO₃.

Key Findings :

- Electronic Effects : The nitro group in the target compound is strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to fluoro- or chloro-substituted analogs . This property may influence its reactivity in esterification or oxidation reactions.

Pyridine-Based Derivatives

The pyridine analog (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-ol () replaces the phenyl ring with a pyridine system. Key differences include:

- Aromatic System : Pyridine’s electron-deficient nature increases the compound’s solubility in polar solvents compared to phenyl derivatives.

- Reactivity : The nitrogen in pyridine may participate in coordination chemistry, altering catalytic behavior in reactions like kinetic resolution .

Biologische Aktivität

(R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-nitrophenol with ethanal in the presence of suitable catalysts. The resulting compound can be characterized using various spectroscopic techniques including NMR and IR spectroscopy.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antioxidant, antibacterial, and antifungal properties.

Antioxidant Activity

Antioxidant activity is a significant aspect of this compound's profile. Studies have employed methods such as the DPPH radical scavenging assay to evaluate its efficacy. The results indicate that derivatives of this compound exhibit potent antioxidant properties, often surpassing those of well-known antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 88.6% | 1.5 times higher |

| Other derivatives | 87.7%, 78.6% | Similar or lower |

This data suggests that this compound could be a valuable antioxidant agent in therapeutic applications.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of this compound have also been explored. In vitro studies demonstrate its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antioxidant Efficacy : A study demonstrated that this compound's antioxidant activity was comparable to established antioxidants, suggesting its use in formulations aimed at oxidative stress-related conditions .

- Antimicrobial Applications : Another investigation revealed that derivatives of this compound exhibited strong antibacterial properties against resistant strains of bacteria, indicating its potential role in antibiotic development .

- Therapeutic Development : Research focused on the design and synthesis of novel derivatives has shown promise in enhancing the biological activity of the parent compound, paving the way for new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.